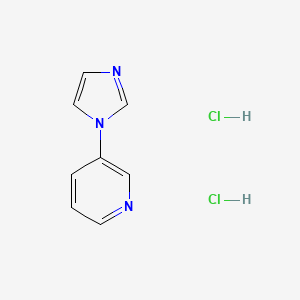

3-(1H-imidazol-1-yl)pyridine dihydrochloride

Description

3-(1H-Imidazol-1-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 1H-imidazol-1-yl group, forming a dihydrochloride salt. Its molecular formula is C₈H₉Cl₂N₃, with a molecular weight of 218.09 g/mol (calculated). The compound is synthesized via nucleophilic substitution or condensation reactions involving amines and aldehydes. For example, reactions using 3-(1H-imidazol-1-yl)propan-1-amine and aldehydes may yield pyridine or dihydropyridine derivatives depending on reaction conditions .

Its dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-imidazol-1-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h1-7H;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQVPKXFVPLOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795497-44-7 | |

| Record name | 3-(1H-imidazol-1-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)pyridine dihydrochloride typically involves the reaction of 3-chloropyridine with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Both the imidazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted imidazole and pyridine derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

The compound is recognized for its significant biological activity, making it a valuable building block in drug development. Below are key areas of application:

Antimycobacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including 3-(1H-imidazol-1-yl)pyridine dihydrochloride, exhibit potent activity against Mycobacterium tuberculosis. A study reported that certain synthesized imidazo[1,2-a]pyridine-3-carboxamides showed minimum inhibitory concentrations (MIC) as low as ≤0.006 μM against resistant strains of M. tuberculosis, surpassing the efficacy of existing clinical candidates like PA-824 .

Antiparasitic Properties

The compound has been evaluated for its antiparasitic effects against organisms such as Entamoeba histolytica and Trichomonas vaginalis. In a study focusing on imidazo[1,2-a]pyridine derivatives, promising results were obtained against metronidazole-resistant strains, indicating potential for new treatments for neglected diseases .

Anti-inflammatory Effects

Exploratory studies have shown that certain imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties. These compounds were evaluated for their safety profile through acute and subacute toxicity tests, revealing no significant hepatic or renal toxicity . This positions them as candidates for further clinical evaluation in inflammatory conditions.

Mechanistic Studies

The interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate the mechanisms through which this compound exerts its biological effects. These studies are crucial for optimizing the compound's structure to enhance efficacy.

Case Study 1: Mycobacterial Inhibition

A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. Compounds showed remarkable potency with MIC values significantly lower than traditional treatments. The pharmacokinetics of these compounds were evaluated in vivo, demonstrating their potential as new antimycobacterial agents .

Case Study 2: Antiparasitic Activity

In a study assessing the antiparasitic activity of imidazo[1,2-a]pyridine derivatives, several compounds were identified with effective action against resistant strains of E. histolytica and T. vaginalis. The research highlighted the dual therapeutic potential of these compounds against both parasitic infections and inflammation .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares 3-(1H-imidazol-1-yl)pyridine dihydrochloride with analogous compounds, emphasizing substituent positions, molecular weights, and functional groups.

Key Observations:

- Substituent Position on Imidazole: The target compound’s imidazole is linked via the 1-position nitrogen, while 3-(1H-imidazol-4-yl)pyridine dihydrochloride substitutes the imidazole at the 4-position.

- Heterocyclic Backbone : Replacing pyridine with piperidine (as in 2-[2-(1H-imidazol-1-yl)ethyl]piperidine dihydrochloride) introduces a saturated ring, increasing conformational flexibility and basicity .

- Functional Groups : The presence of a carboxylic acid (e.g., in ) or methoxy group (e.g., in ) modifies solubility and metabolic stability.

Physicochemical Properties

- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs. However, compounds with additional polar groups (e.g., carboxylic acid in ) may exhibit even higher solubility.

- Basicity : Imidazole (pKa ~7) and pyridine (pKa ~5) contribute to the compound’s basicity. Piperidine-containing analogs (e.g., ) are more basic due to the saturated nitrogen ring (pKa ~11).

Biological Activity

3-(1H-imidazol-1-yl)pyridine dihydrochloride (CAS No. 1795497-44-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C7H8Cl2N4

- Molecular Weight : 203.07 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and anti-cancer properties .

- Receptor Modulation : It acts on specific receptors, including muscarinic acetylcholine receptors, influencing cellular proliferation and apoptosis resistance in cancer cells .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess strong antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole .

| Compound | MIC (μmol/mL) | Comparison |

|---|---|---|

| 3-(1H-imidazol-1-yl)pyridine | 0.0833 | Fluconazole >1.6325 |

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies indicated that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, showing better cytotoxicity than standard chemotherapeutics . The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that imidazole derivatives may have neuroprotective effects, particularly in models of Alzheimer’s disease. They demonstrate the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing cholinergic signaling in neurodegenerative conditions .

Study on Anticancer Properties

A study published in 2023 explored the efficacy of this compound in inducing apoptosis in FaDu hypopharyngeal tumor cells. The compound was found to significantly reduce cell viability and increase apoptotic markers compared to untreated controls .

Neuroprotective Study

Another research effort evaluated the compound's effects on cognitive decline in animal models of Alzheimer's disease. Results indicated that it improved cognitive function and reduced amyloid plaque accumulation, suggesting a potential role in neuroprotection .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and distribution across tissues. Metabolism primarily occurs in the liver, with renal excretion being the main route for elimination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-imidazol-1-yl)pyridine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between imidazole derivatives and pyridine precursors. For example, bromination of chroman-4-one derivatives followed by dehydrobromination can yield imidazole-pyridine hybrids . Key parameters include:

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Catalysts : Palladium-based catalysts improve coupling efficiency in cross-coupling steps.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Column chromatography with gradients of methanol/chloroform (5–20%) isolates the dihydrochloride salt .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- X-ray Crystallography : Determines 3D molecular packing, as seen in Co(II)-based coordination polymers with similar ligands (e.g., bond angles: 95–110°, lattice parameters: a = 7.84 Å, b = 18.18 Å) .

- NMR Spectroscopy : -NMR in DO resolves imidazole (δ 7.2–8.5 ppm) and pyridine (δ 8.0–8.7 ppm) proton environments.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 200°C .

Q. What strategies enhance the aqueous solubility and stability of this compound for biological assays?

- Methodological Answer : The dihydrochloride salt form inherently improves solubility due to ionic interactions. Further strategies include:

- pH Adjustment : Buffers (e.g., PBS at pH 7.4) prevent precipitation.

- Co-solvents : Ethanol (≤10% v/v) or PEG-400 maintains stability without denaturing proteins.

- Lyophilization : Freeze-drying in 5% mannitol preserves long-term stability .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The imidazole-pyridine moiety acts as a bidentate ligand, coordinating to metals via N atoms. In Co(II) MOFs, this ligand forms 1D chains with octahedral Co centers (Co–N bond lengths: 2.10–2.25 Å) . Structural variations arise from:

- Substituent Effects : Electron-withdrawing groups on pyridine alter ligand field strength.

- Counterion Interactions : Chloride ions participate in hydrogen bonding (O–H···Cl, 2.8–3.2 Å), stabilizing 2D layers .

- Data Contradiction Note : Discrepancies in reported bond angles (e.g., 95° vs. 105°) may stem from solvent-induced lattice distortions. Validate with variable-temperature XRD.

Q. What advanced analytical methods resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions in IC values (e.g., µM vs. nM ranges) may arise from assay interference or impurities. Mitigation strategies:

- High-Resolution Mass Spectrometry (HRMS) : Confirms purity (>98%) and identifies trace byproducts (e.g., dehydrohalogenated derivatives).

- Surface Plasmon Resonance (SPR) : Directly measures binding kinetics to targets (e.g., kinases), avoiding fluorescence-based artifacts.

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based) to isolate true activity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution:

- Frontier Molecular Orbitals : The LUMO (-1.5 to -2.0 eV) localizes on pyridine, favoring nucleophilic attack at the C3 position.

- Solvent Effects : Simulate dielectric constants (ε = 78 for water) to predict rate acceleration in polar media.

- Validation : Compare computed activation energies (ΔG) with experimental kinetics from stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.